MPO Chlorination Activity: Potency vs. Acetaminophen
6-Amino-2-chloro-3-methoxyphenol hydrochloride exhibits an IC₅₀ of 1 nM against myeloperoxidase (MPO) chlorination activity [1]. Compared to acetaminophen (paracetamol), a clinically established MPO inhibitor with an IC₅₀ of 140 μM in the same HOCl generation assay, the compound is 140,000-fold more potent [2]. Even against other structurally distinct aminophenols used as MPO substrates rather than inhibitors, 6-amino-2-chloro-3-methoxyphenol hydrochloride demonstrates a functional divergence: 5-amino-2-methoxyphenol acts as an MPO substrate for oxidation-based detection, whereas the 6-amino-2-chloro-3-methoxy substitution pattern confers inhibitory activity [3].
| Evidence Dimension | MPO chlorination activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Acetaminophen: 140 μM (140,000 nM) |
| Quantified Difference | 140,000-fold greater potency |
| Conditions | Inhibition of MPO chlorination activity incubated for 10 min followed by NaCl addition; aminophenyl fluorescein assay |
Why This Matters
This potency advantage defines the compound's suitability for applications requiring MPO pathway modulation where acetaminophen or other weak phenolic inhibitors fail to achieve meaningful target engagement.
- [1] BindingDB BDBM50554035 / CHEMBL4790231. Affinity Data: IC₅₀ = 1 nM for MPO chlorination activity. Assay: aminophenyl fluorescein, 10 min incubation. View Source
- [2] Boronate-Based Oxidant-Responsive Derivatives of Acetaminophen as Proinhibitors of Myeloperoxidase. Acetaminophen IC₅₀ = 0.14 mM (140 μM) toward MPO-dependent HOCl generation. View Source
- [3] Schiffer D, et al. Myeloperoxidase-responsive materials for infection detection based on immobilized aminomethoxyphenol. Biotechnol Bioeng. 2016;113(12):2553-2560. View Source
